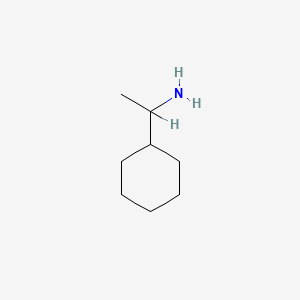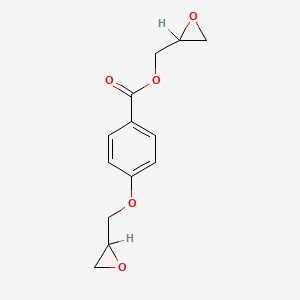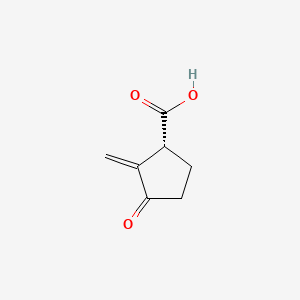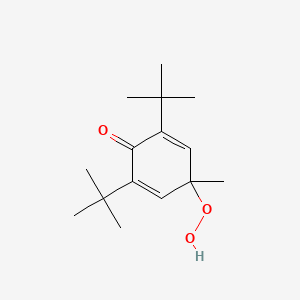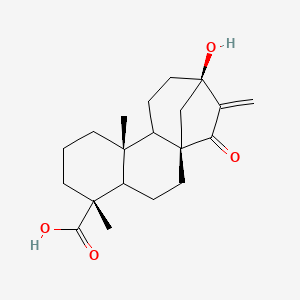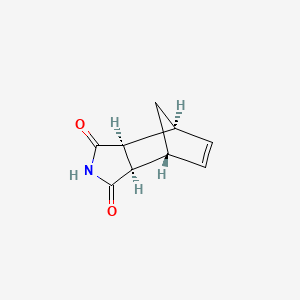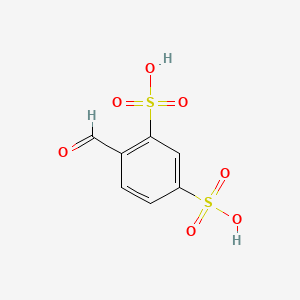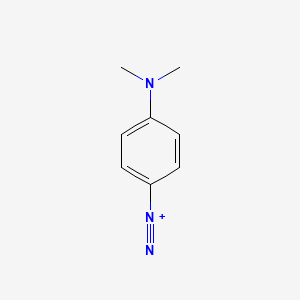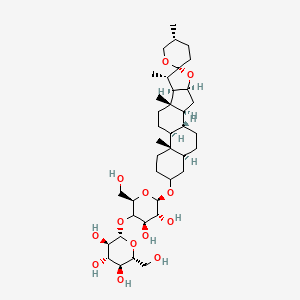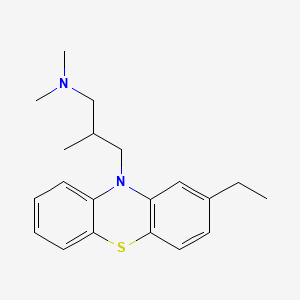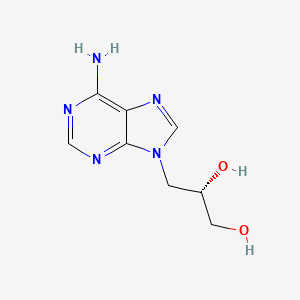
Mendelevium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mendelevium atom is an actinoid atom and a f-block element atom.
A man-made radioactive element of the actinide family with atomic symbol Md, and atomic number 101.
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Reduction Potential
Mendelevium's electrochemical properties, particularly its reduction potential, have been a focus of research. Studies have demonstrated the process of reducing more stable Md(3+) to Md(2+) using flow electrolytic chromatography, determining the reduction potential of the Md(3+) + e(-) → Md(2+) couple to be -0.16 ± 0.05 V versus a normal hydrogen electrode (Toyoshima et al., 2013). Additionally, research from the 1960s highlighted mendelevium's ability to form a stable divalent ion in solution, with reduction from the 3+ oxidation state achieved using various reducing agents (Hulet et al., 1967).
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of mendelevium have been theoretically explored due to the lack of extensive experimental data. Calculations of energy levels, ionization potentials, electron affinities, and other properties provide valuable insights for planning and interpreting future measurements (Li & Dzuba, 2020).
Isolation and Ion Exchange Behavior
Research has been conducted on the efficient ion-exchange methods for isolating and separating mendelevium from nuclear reaction products. These methods show that mendelevium can be reduced and washed out as an alkaline earth element, with estimates on the ionic radius of Md2+ provided (Guseva et al., 1987).
Decay Properties of Isotopes
The decay properties of heavy mendelevium isotopes have been a significant area of study. Investigations into various isotopes, their half-lives, decay modes, and nuclear properties provide a deeper understanding of mendelevium's characteristics (Moody et al., 1993).
Potential in Cancer Treatment
Mendelevium nanoparticles have been studied for their potential use in treating human cancer cells, tissues, and tumors. The thermoplasmonic characteristics of these nanoparticles, particularly their ability to absorb energy and generate heat, indicate their suitability for optothermal cancer treatment methods (Heidari et al., 2019).
Metabolic Data and Biological Interactions
Studies have also focused on the metabolic behavior and distribution of mendelevium in biological systems. Understanding its retention in bones and organs such as the liver and gonads is crucial for evaluating its biological impact and potential risks (Annals of the ICRP, 1981 & 1988).
Propiedades
Número CAS |
7440-11-1 |
|---|---|
Nombre del producto |
Mendelevium |
Fórmula molecular |
Md |
Peso molecular |
258.09843 g/mol |
Nombre IUPAC |
mendelevium |
InChI |
InChI=1S/Md |
Clave InChI |
MQVSLOYRCXQRPM-UHFFFAOYSA-N |
SMILES |
[Md] |
SMILES canónico |
[Md] |
Otros números CAS |
7440-11-1 |
Sinónimos |
Mendelevium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



